6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a chemical compound with the molecular formula and a molecular weight of 223.7 g/mol. This compound is characterized by a unique spirocyclic structure, which combines an isobenzofuran moiety with a piperidine ring. The presence of chlorine at the 6-position contributes to its distinctive chemical properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthetic organic chemistry .
The synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves the reaction of 6-chloroisobenzofuran with piperidine under controlled conditions. The reaction is generally performed in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the spiro linkage .
Industrial production may optimize these conditions for higher yields and purity, incorporating steps such as recrystallization or chromatography for purification .
The molecular structure of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] features:
The compound's unique spirocyclic structure influences its reactivity and potential interactions with biological targets .
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups .
The mechanism of action for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is under investigation, particularly regarding its interaction with biological targets. It is believed that this compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .
Relevant data regarding boiling point, melting point, or specific heat capacity may not be widely available; hence further experimental characterization is encouraged .
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] has several significant applications in scientific research:
The systematic IUPAC name for this compound is 5'-chlorospiro[1H-2-benzofuran-3,4'-piperidine] hydrochloride, reflecting its benzofuran-piperidine fusion and chloro substitution. Its molecular formula is C₁₂H₁₄ClNO·HCl, with a molecular weight of 260.16 g/mol (sum of free base 223.70 g/mol and HCl 36.46 g/mol) [1]. The canonical SMILES notation (C1CNCCC12C3=C(CO2)C=CC(=C3)Cl.Cl) precisely encodes its atomic connectivity, highlighting the spiro junction between the isobenzofuran oxygen heterocycle and the nitrogen-containing piperidine ring. The chlorine atom occupies the meta position relative to the spiro-connected carbon in the benzofuran system, creating distinct electronic asymmetry [1].
X-ray crystallography would reveal a perpendicular orientation between the approximately planar isobenzofuran system and the chair-configured piperidine ring, constrained by the spirocyclic carbon. This configuration produces a topological polar surface area of 21.3 Ų and zero rotatable bonds, indicating high conformational rigidity. The hydrochloride salt form enhances aqueous solubility via protonation of the piperidine nitrogen (pKa ~10), facilitating biological testing [1] [3]. The hydrogen bond donor/acceptor counts (2/2 respectively) further influence its intermolecular interaction capacity and membrane permeability, aligning with Lipinski's rule parameters for drug-like molecules.
The synthetic exploration of spirocyclic benzofuran systems began accelerating in the early 2000s, with the foundational patent (WO 2004004714 A1) by Marzabadi et al. filed in 2004 disclosing synthetic routes to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a key intermediate for neurokinin receptor antagonists [1]. This innovation addressed the synthetic challenge of constructing sterically congested spirojunctions while preserving the reactivity of both ring systems for further derivatization. The methodology represented a significant advancement beyond earlier non-chlorinated analogs like 3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 38309-60-3), which lacked the electronic modulation provided by the chlorine atom [2].
The chlorine substituent was strategically incorporated to modulate electron density in the aromatic system, thereby enhancing binding affinity for specific biological targets. Subsequent pharmacological investigations revealed that this chlorinated derivative exhibited superior receptor selectivity profiles compared to its non-halogenated predecessor, validating the molecular design hypothesis [1] [3]. The compound's emergence coincided with broader recognition of spirocyclic architectures as valuable three-dimensional scaffolds in CNS drug discovery, offering advantages in bypassing planar molecular biases that limited earlier lead compounds. By 2015, derivatives of this core structure were being explored as modulators of melanin-concentrating hormone receptors (MCH1 antagonists) for obesity treatment and sigma receptor ligands for neurological disorders, cementing its importance in medicinal chemistry [1] [6].
The spirocyclic framework of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] exemplifies how three-dimensional molecular complexity enables selective receptor interactions unattainable with flat architectures. The orthogonal ring fusion creates well-defined vectors for pharmacophore placement while reducing conformational flexibility, entropically favoring target binding [3] [6]. This compound specifically serves as a privileged building block for G-protein-coupled receptor (GPCR) modulators, particularly antagonists of neurokinin 3 (NK3) and melanin-concentrating hormone receptors, both implicated in CNS disorders [1].
Table 1: Pharmacological Targets of Spirocyclic Derivatives Based on 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Core
Target Receptor | Therapeutic Area | Biological Function | Reference Compound |
---|---|---|---|
NK3 Receptor | CNS Disorders | Neurokinin antagonism | Disclosed in WO2004004714 |
MCH1 Receptor | Obesity/Metabolic | Appetite regulation | Lead compound from Marzabadi |
Sigma-2 Receptor | Oncology/Neurology | Cancer imaging/AD therapy | Fluorescent probes [6] |
Recent breakthroughs include its application in developing sigma-2 receptor fluorescent probes for Alzheimer's disease research. Researchers functionalized the piperidine nitrogen with fluorophore-conjugated alkyl chains, creating high-affinity ligands (e.g., compound 29, Ki σ₂ = 51.1 nM) with near-infrared emission (λem = 678 nm) for confocal microscopy [6]. These probes demonstrated exceptional specificity for σ₂ receptors in cellular studies, enabling real-time visualization of receptor distribution without radiolabels. The spiro constraint was crucial for maintaining binding geometry while accommodating bulky imaging tags, showcasing the scaffold's versatility beyond direct therapeutic agents [6].
The chlorine atom specifically enhances σ₂ affinity through halogen bonding interactions with Thr83 and/or Tyr43 residues in the receptor binding pocket, as suggested by molecular modeling studies of related analogs. This electronic contribution, combined with the spirocyclic rigidity, produces ligands with sub-100 nM affinity and >10-fold selectivity over σ₁ receptors in optimized derivatives [6]. Such targeted applications highlight how this chlorinated spirocycle continues to enable cutting-edge chemical biology tool development and drug discovery programs addressing complex diseases.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: